molecular formula C9H10O2S B13578100 (R)-2-Mercapto-3-phenyl-propionic acid

(R)-2-Mercapto-3-phenyl-propionic acid

Cat. No.: B13578100
M. Wt: 182.24 g/mol
InChI Key: HGIOOMCLOWLFTJ-MRVPVSSYSA-N
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Description

(2R)-3-phenyl-2-sulfanylpropanoic acid is a chiral compound with significant importance in organic chemistry. The compound is characterized by the presence of a phenyl group, a sulfanyl group, and a carboxylic acid group attached to a three-carbon chain. The (2R) configuration indicates the specific spatial arrangement of these groups around the chiral center, which is crucial for its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-phenyl-2-sulfanylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor or a racemic mixture that can be resolved into its enantiomers.

    Formation of the Phenyl Group: The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or Grignard reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation methods.

Industrial Production Methods

Industrial production of (2R)-3-phenyl-2-sulfanylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-phenyl-2-sulfanylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2R)-3-phenyl-2-sulfanylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-phenyl-2-sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their structure and function. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-phenyl-2-sulfanylpropanoic acid: The enantiomer of (2R)-3-phenyl-2-sulfanylpropanoic acid with different spatial arrangement.

    3-phenylpropanoic acid: Lacks the sulfanyl group, resulting in different chemical properties.

    2-phenyl-2-sulfanylacetic acid: Similar structure but with a shorter carbon chain.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

(2R)-3-phenyl-2-sulfanylpropanoic acid

InChI

InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11)/t8-/m1/s1

InChI Key

HGIOOMCLOWLFTJ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)S

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)S

Origin of Product

United States

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